trans-N1,N1-Dimethylcyclopentane-1,2-diamine xhydrochloride
Description
Properties
Molecular Formula |
C7H18Cl2N2 |
|---|---|
Molecular Weight |
201.13 g/mol |
IUPAC Name |
1-N,1-N-dimethylcyclopentane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9(2)7-5-3-4-6(7)8;;/h6-7H,3-5,8H2,1-2H3;2*1H |
InChI Key |
KARKSOALPPLYBK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCCC1N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-N1,N1-Dimethylcyclopentane-1,2-diamine xhydrochloride typically involves the reaction of cyclopentane-1,2-diamine with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure the trans configuration of the product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and quantity. The reaction is monitored and controlled using advanced techniques to maintain the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: trans-N1,N1-Dimethylcyclopentane-1,2-diamine xhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include amine oxides, primary amines, and substituted cyclopentane derivatives .
Scientific Research Applications
Ligand in Coordination Chemistry
trans-N1,N1-Dimethylcyclopentane-1,2-diamine hydrochloride serves as a ligand in various coordination complexes. Its ability to coordinate with metal ions enhances the catalytic efficiency in reactions such as:
- Copper-Catalyzed C-N Coupling Reactions : It facilitates the formation of aryl amines and vinylsulfoximines from aryl halides and sulfoximes, respectively .
Building Block for Organic Synthesis
This compound is utilized as a building block in the synthesis of complex organic molecules. It can be involved in:
- Synthesis of Chiral Ligands : Due to its chiral nature, it is employed in the preparation of chiral ligands that are crucial for asymmetric synthesis .
- Pharmaceutical Intermediates : The compound is explored for its potential use in drug development, particularly in synthesizing biologically active compounds.
Enzyme Interaction Studies
In biological research, trans-N1,N1-Dimethylcyclopentane-1,2-diamine hydrochloride is used to investigate enzyme interactions. Its structure allows it to modulate enzyme activity, making it a valuable tool for studying biochemical pathways.
Therapeutic Potential
The compound is being evaluated for its therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as a chemotherapeutic agent .
Production of Specialty Chemicals
In the industrial sector, trans-N1,N1-Dimethylcyclopentane-1,2-diamine hydrochloride is used as an intermediate in the production of various specialty chemicals. Its unique properties make it suitable for synthesizing compounds used in coatings, adhesives, and other industrial products.
Chemical Reactions
The compound undergoes various chemical reactions that are significant for industrial applications:
- Oxidation : It can be oxidized to form amine oxides.
- Reduction : The compound can be reduced to yield primary amines.
- Substitution Reactions : Nucleophilic substitution reactions can occur where the amine groups are replaced by other functional groups.
Mechanism of Action
The mechanism of action of trans-N1,N1-Dimethylcyclopentane-1,2-diamine xhydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : trans-N1,N1-Dimethylcyclopentane-1,2-diamine dihydrochloride
- CAS Number : 1807914-23-3 (stereospecific enantiomer: (1R,2R)-form)
- Molecular Formula : C₇H₁₈Cl₂N₂
- Molecular Weight : 201.14 g/mol
- Structure: Cyclopentane ring with trans-1,2-dimethylamino substituents and two hydrochloride counterions. SMILES: CN([C@@H]1CCC[C@H]1N)C.Cl.Cl .
Key Properties :
- High purity (≥95%) with applications in pharmaceutical synthesis and catalysis.
- Stereospecific configuration (1R,2R) enhances selectivity in chiral environments .
Comparison with Similar Compounds
Structural Analogs (Cyclopentane Derivatives)
Key Differences :
- Methyl Substitution : The dimethyl groups in the target compound increase steric bulk, reducing nucleophilicity compared to the unmethylated trans-1,2-diamine .
- Stereochemistry: The trans-1,2 configuration enables planar coordination in metal complexes, whereas cis-1,3 analogs adopt non-planar geometries .
Ring Size Variants (Cyclohexane Derivatives)
Key Differences :
- Ring Flexibility : Cyclohexane derivatives exhibit greater conformational flexibility, enhancing binding to protein pockets (e.g., LSD1 inhibition in ) .
- Bioactivity : The phenylcyclopropyl group in the cyclohexane-1,4-diamine derivative introduces strong π-π stacking interactions, absent in cyclopentane analogs .
Stereochemical and Positional Isomers
Key Differences :
Pharmacological Analogs (Ethylenediamine Derivatives)
Key Differences :
- Functional Groups: Amidines in ethylenediamine derivatives enable hydrogen bonding with fungal enzymes, unlike the dimethylamino groups in the target compound .
- Bioactivity Profile : The target compound lacks amidine moieties, suggesting divergent pharmacological applications (e.g., catalysis vs. antifungal therapy) .
Research Findings and Implications
- Synthetic Routes: The target compound shares synthetic steps with methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride (), including cyclopentane ring formation and dimethylation .
- Structure-Activity Relationships (SAR) :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for trans-N1,N1-dimethylcyclopentane-1,2-diamine xhydrochloride, and how can reaction conditions be optimized for high yield and purity?
- Methodological Answer : The synthesis of this compound can be achieved via nucleophilic substitution or reductive amination. For example, substituting tert-butyl carbamate derivatives with dimethylamine under controlled temperatures (e.g., 0–25°C) in polar aprotic solvents (e.g., DMF or THF) has been reported . Optimizing stoichiometric ratios (e.g., 1:1.2 for amine:alkylating agent) and reaction time (12–24 hours) improves yield. Post-synthesis, acidification with HCl generates the xhydrochloride salt. Purity is enhanced via recrystallization from ethanol/water mixtures .
Q. How is this compound characterized, and which spectroscopic techniques are most effective?
- Methodological Answer : Characterization requires a combination of techniques:
- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., methyl group signals at δ 2.2–2.5 ppm for N,N-dimethyl moieties) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] peak at m/z 145.2 for the free base) .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and salt formation, using software like SHELXL for refinement .
Q. What factors influence the compound’s stability under varying storage conditions?
- Methodological Answer : Stability is pH- and humidity-dependent. Store at 4°C in airtight containers with desiccants (e.g., silica gel). Aqueous solutions should be buffered at pH 4–6 to prevent amine oxidation. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict degradation pathways (e.g., hydrochloride salt deliquescence) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interaction with biological targets in pharmacological studies?
- Methodological Answer : The trans-configuration creates a rigid dihedral angle (~120°) between dimethylamino groups, enabling selective binding to chiral enzyme pockets (e.g., lysine-specific demethylases). Computational docking (AutoDock Vina) and SPR assays (KD measurements) validate enantiomer-specific affinity. For example, trans-isomers show 10-fold higher inhibition than cis counterparts in epigenetic target studies .
Q. What crystallographic challenges arise in resolving the compound’s structure, and how can software tools like SHELX address them?
- Methodological Answer : Twinning and low-resolution data (d > 1.0 Å) complicate structure determination. SHELXD (dual-space algorithm) solves phases for small-molecule crystals, while SHELXL refines anisotropic displacement parameters. For macromolecular complexes (e.g., protein-ligand co-crystals), SHELXPRO interfaces with Phenix for bulk solvent correction .
Q. How can researchers reconcile contradictory data regarding the compound’s reactivity in nucleophilic vs. electrophilic reactions?
- Methodological Answer : Contradictions arise from solvent effects and protonation states. In aprotic solvents (DMF), the free base acts as a nucleophile (SN2 reactions with alkyl halides). Under acidic conditions (pH < 3), the protonated amine participates in electrophilic aromatic substitution. Kinetic studies (UV-Vis monitoring at 240 nm) and DFT calculations (Gaussian 09) clarify dominant pathways .
Q. What strategies optimize enantiomeric purity during large-scale synthesis for in vivo studies?
- Methodological Answer : Use chiral auxiliaries (e.g., (R)-BINOL) in asymmetric catalysis or employ enzymatic resolution (lipases in organic media). Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) quantifies enantiomeric excess (EE > 98% required for pharmacokinetic assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
